Spiro[2.3]hexan-1-amine hydrochloride
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Overview
Description
Spiro[2.3]hexan-1-amine hydrochloride: is a non-natural spirocyclic amino acid. It is a conformationally restricted analog of γ-aminobutyric acid (GABA), which means it shares a similar structure with GABA but possesses a rigid spirocyclic structure that restricts its conformational flexibility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.3]hexan-1-amine hydrochloride involves the formation of a spirocyclic skeleton. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . Another method involves the decomposition of nitrosourea in the presence of 3,3-dimethylcyclopropene, resulting in a mixture of geometrical isomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and the use of specific reagents to achieve the desired spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.3]hexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amine group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amine derivatives.
Scientific Research Applications
Chemistry: Spiro[2.3]hexan-1-amine hydrochloride is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it valuable for studying conformational effects in chemical reactions.
Biology: In biological research, this compound is used to study the structure-activity relationship of GABA receptors. Its rigid structure allows for more specific binding interactions compared to flexible analogs.
Medicine: The compound’s potential as a drug precursor is being explored. Its unique structure may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: this compound is used in the synthesis of unique organic compounds and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexan-1-amine hydrochloride involves its interaction with molecular targets such as GABA receptors. The rigid spirocyclic structure allows for specific binding interactions, which can modulate the activity of these receptors. This modulation can affect various physiological processes, making the compound valuable for studying receptor function and developing new therapeutic agents.
Comparison with Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Bicifadine and its analogs: These compounds contain a cyclopropyl group and demonstrate antifungal, antibacterial, and antiviral activities.
Uniqueness: Spiro[2.3]hexan-1-amine hydrochloride is unique due to its rigid spirocyclic structure, which restricts conformational flexibility. This property allows for more specific binding interactions with molecular targets, making it valuable for studying receptor function and developing new pharmaceuticals.
Properties
IUPAC Name |
spiro[2.3]hexan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-5-4-6(5)2-1-3-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQMGRRMFCLPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-61-8 |
Source
|
Record name | spiro[2.3]hexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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